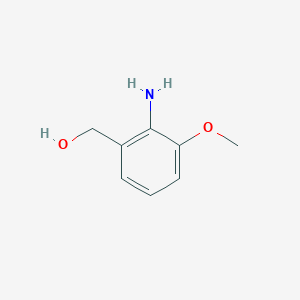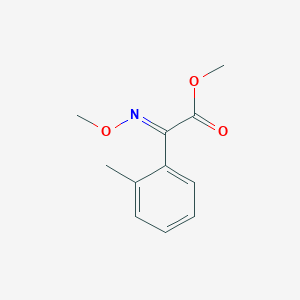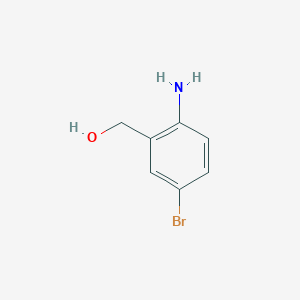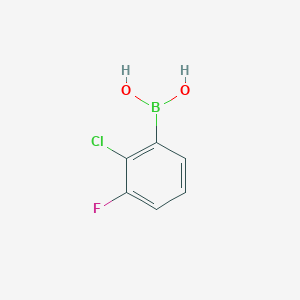
2-Chloro-3-fluorophenylboronic acid
説明
2-Chloro-3-fluorophenylboronic acid is a boronic acid derivative that is part of a broader class of organoboron compounds which are widely used in organic synthesis and medicinal chemistry. While the specific compound is not directly discussed in the provided papers, the general behavior and reactivity of similar boronic acids are well-documented. These compounds are known for their versatility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, and their ability to form stable complexes with various substrates .
Synthesis Analysis
The synthesis of boronic acids often involves the use of halogenated aromatic compounds as starting materials. For instance, the synthesis of 2-fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acid was achieved using a halogenated benzene derivative, n-butyllithium, tributyl borate, and potassium tert-butoxide, with the reaction conditions optimized for yield and reaction time . Although the specific synthesis of this compound is not detailed, similar methodologies could be applied, adjusting the reactants and conditions to accommodate the chloro and fluoro substituents.
Molecular Structure Analysis
The molecular structure of boronic acids can vary depending on their substituents and the environment. X-ray diffraction studies have revealed diverse solid-state molecular structures ranging from planar open forms to twisted conformers and cyclic oxaborole derivatives . The presence of halogen substituents, such as fluorine, can influence the molecular geometry and the stability of these compounds .
Chemical Reactions Analysis
Boronic acids participate in a variety of chemical reactions. They are known to undergo tautomeric rearrangements, as seen with functionalized 2-formylphenylboronic acids forming 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles . Additionally, they can catalyze dehydrative condensation reactions and engage in cascade reactions involving the formation of multiple bonds, as demonstrated by the synthesis of benzofuro[2,3-c]pyridines . The reactivity can be further tuned by the nature of the substituents, which can either facilitate or inhibit certain reaction pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their substituents. For example, the pKa values, which are indicative of acidity, can be affected by the presence of fluorine atoms . The tautomeric equilibrium between the boronic acid and benzoxaborole forms is also a key feature, with implications for the compound's stability and reactivity . The antifungal activity of some formylphenylboronic acids suggests potential biological applications, which could extend to this compound by analogy .
科学的研究の応用
Synthesis and Transformation
A study by Szumigala et al. (2004) developed a scalable synthesis of 2-bromo-3-fluorobenzonitrile via bromodeboronation of 2-cyano-6-fluorophenylboronic acid, demonstrating the generality of this transformation through halodeboronation of various aryl boronic acids, including 2-chloro-3-fluorophenylboronic acid (Szumigala et al., 2004).
Spectroscopic Analysis
Erdoğdu et al. (2009) conducted detailed experimental and theoretical vibrational spectra studies of 2-fluorophenylboronic acid, a related compound, which provides insights into the spectroscopic characteristics of this compound derivatives (Erdoğdu et al., 2009).
Fluorescence Quenching Studies
Geethanjali et al. (2015) explored the fluorescence quenching mechanisms in boronic acid derivatives, including this compound, providing insights into their photophysical properties (Geethanjali et al., 2015).
Suzuki Cross-Coupling Reaction
Ikram et al. (2015) reported the synthesis of various thiophene derivatives via a palladium-catalyzed Suzuki cross-coupling reaction using arylboronic acids including this compound, highlighting its utility in forming biologically active compounds (Ikram et al., 2015).
Adsorption Mechanism Studies
Piergies et al. (2013) conducted systematic spectroscopic studies on the adsorption mechanisms of various phenylboronic acids, which can be extrapolated to understand the behavior of this compound on surfaces (Piergies et al., 2013).
Educational Applications
Lee et al. (2020) introduced an undergraduate laboratory experiment involving the Suzuki–Miyaura cross coupling of 4-fluorophenylboronic acid, which can be related to the use of this compound in educational settings (Lee et al., 2020).
Antifungal Activity Studies
Borys et al. (2019) found that 2-formylphenylboronic acid and its fluoro analogs exhibit antifungal activity, which may be relevant to the antifungal properties of this compound (Borys et al., 2019).
Microwave-Assisted Synthesis
Cailly et al. (2006) utilized microwave-assisted Suzuki cross-coupling reactions involving 2-fluorophenylboronic acid, demonstrating a method that could be applicable to this compound (Cailly et al., 2006).
MRI Probe Development
Nonaka et al. (2015) reported on a 2-fluorophenylboronic acid-based MRI probe for hydrogen peroxide detection, which might inform similar applications for this compound (Nonaka et al., 2015).
Safety and Hazards
2-Chloro-3-fluorophenylboronic acid may cause respiratory irritation, is harmful if swallowed, causes serious eye irritation, and causes skin irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray, and protective gloves/protective clothing/eye protection/face protection should be worn .
作用機序
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura coupling reactions . This suggests that the compound may interact with palladium catalysts and various organic substrates in these reactions.
Mode of Action
The mode of action of 2-Chloro-3-fluorophenylboronic acid is likely related to its role in Suzuki-Miyaura coupling reactions. In these reactions, boronic acids react with organic halides or triflates in the presence of a palladium catalyst and a base to form biaryl compounds . The boronic acid acts as a nucleophile, transferring the organic group to the palladium catalyst in a process known as transmetalation .
Result of Action
The primary result of this compound’s action is the formation of biaryl compounds through Suzuki-Miyaura coupling reactions . These compounds have various applications in the synthesis of pharmaceuticals, natural products, and other organic compounds.
Action Environment
The efficacy and stability of this compound are likely influenced by various environmental factors. For instance, the compound’s reactivity in Suzuki-Miyaura coupling reactions can be affected by the presence of a base, the type of palladium catalyst used, and the reaction temperature . .
特性
IUPAC Name |
(2-chloro-3-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClFO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOGIUGNZOBBHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624591 | |
| Record name | (2-Chloro-3-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871329-52-1 | |
| Record name | (2-Chloro-3-fluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871329-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-3-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Chloro-3-fluorophenyl)boronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



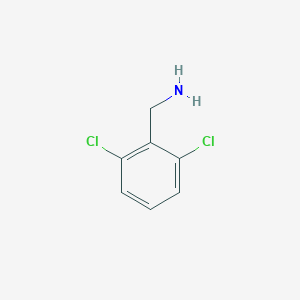
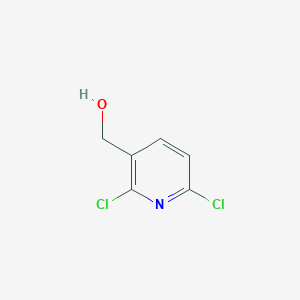


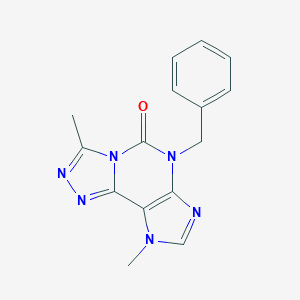
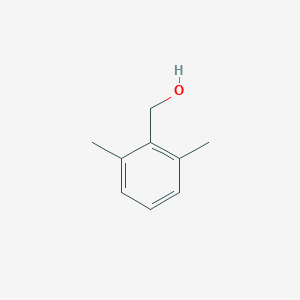
![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B151025.png)
